Val-Cit-PAB-Monomethyl Auristatin E (MMAE) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. [, , , ] It is classified as an antimitotic agent, specifically a microtubule inhibitor. [, , ] Val-Cit-PAB-MMAE plays a crucial role in scientific research as a potent cytotoxic payload in antibody-drug conjugates (ADCs), enabling targeted delivery of the cytotoxic agent to specific cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. [, , , ]
Val-Cit-p-aminobenzylcarbamate-monomethyl auristatin E, commonly referred to as Val-Cit-PAB-MMAE, is a compound utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This compound combines a protease-sensitive linker with the potent cytotoxic agent monomethyl auristatin E, enabling selective delivery of the drug to cancer cells. The structure of Val-Cit-PAB-MMAE facilitates its use in therapeutic applications, particularly in enhancing the efficacy of monoclonal antibodies against tumors.
Val-Cit-PAB-MMAE is classified as a synthetic antineoplastic agent. It is derived from the combination of a valine-citrulline dipeptide and p-aminobenzylcarbamate linked to monomethyl auristatin E. The compound is designed to be stable in extracellular environments but releases the cytotoxic agent upon cleavage by specific proteases, such as cathepsin B, which are prevalent in tumor microenvironments .
The synthesis of Val-Cit-PAB-MMAE involves several key steps:
Val-Cit-PAB-MMAE has a complex molecular structure characterized by its components:
Val-Cit-PAB-MMAE undergoes specific chemical reactions that are pivotal for its function:
The mechanism of action of Val-Cit-PAB-MMAE involves several steps:
Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
Val-Cit-PAB-MMAE is primarily used in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7